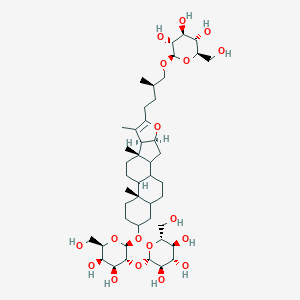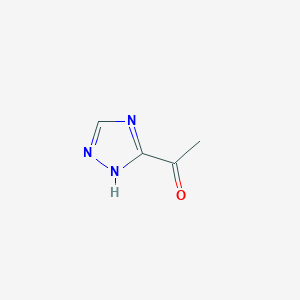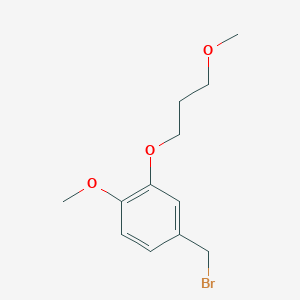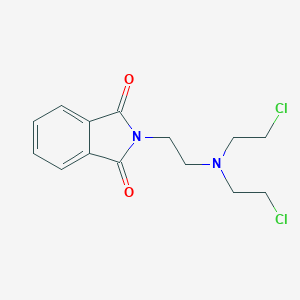
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is a chiral phosphine ligand . It has a molecular formula of C26H40O2P2 and a molecular weight of 446.54 . This compound contains a total of 71 bonds, including 31 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic ethers, and 2 phosphine groups .
Molecular Structure Analysis
The molecular structure of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is characterized by a P-C-P structure, similar to the P-O-P structure of native pyrophosphate . The compound contains two “R” groups, which differentiate it from other bisphosphonates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” include a molecular weight of 446.54 and a molecular formula of C26H40O2P2 .
Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
This compound is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds.
Heck Reaction
It also serves as a ligand in the Heck Reaction . The Heck Reaction is a palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.
Hydroaminations
This compound is used in Hydroaminations , a type of chemical reaction where an N-H bond is added across a carbon-carbon multiple bond.
Negishi Coupling
It is used as a ligand in the Negishi Coupling , a cross-coupling reaction used to form carbon-carbon bonds by the reaction of organozinc compounds with organic halides.
Suzuki-Miyaura Coupling
This compound is used in the Suzuki-Miyaura Coupling , a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.
Synthesis of Metal Chalcogenides
The compound has been employed for the preparation of metal selenide/telluride nanocrystals and for deposition of thin films . The single-source molecular precursor route has emerged as a versatile strategy for their synthesis and in controlling shape, size, and composition of the material under moderate conditions .
Fluorescent Complexes with Double-Stranded DNA
It forms highly fluorescent complexes with double-stranded DNA (dsDNA), up to a maximum dye to DNA bp ratio of 1:4, with>1000-fold fluorescence enhancement . This property can be used in various biological and biochemical research applications.
Mechanism of Action
Target of Action
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a type of bisphosphine ligand . Bisphosphines are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone . The primary targets of this compound are likely to be metal ions in various chemical reactions, where it acts as a ligand facilitating the formation of complex structures .
Mode of Action
The compound interacts with its targets (metal ions) through the process of chelation, forming a five-membered chelate ring with most metals . This interaction results in the formation of stable complexes that are used in various chemical reactions .
Biochemical Pathways
Bisphosphines in general are known to play a crucial role in various chemical reactions, including catalysis and synthesis of complex molecules .
Pharmacokinetics
The pharmacokinetic properties of bisphosphines are generally determined by their physicochemical properties, such as molecular weight, lipophilicity, and chemical stability .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various chemical reactions . These complexes can have a wide range of applications in fields such as catalysis, material science, and medicinal chemistry .
Action Environment
The action, efficacy, and stability of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s ability to form complexes with metal ions and thus influence its overall effectiveness .
properties
IUPAC Name |
[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUWVKDDQIKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)




![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)






